molecular formula C8H8ClF B15271716 1-Chloro-3-ethyl-2-fluorobenzene

1-Chloro-3-ethyl-2-fluorobenzene

Katalognummer: B15271716
Molekulargewicht: 158.60 g/mol
InChI-Schlüssel: BWLPSOGFVWUWRQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Chloro-3-ethyl-2-fluorobenzene is an aromatic compound with the molecular formula C8H8ClF It is a derivative of benzene, where the hydrogen atoms at positions 1, 3, and 2 are substituted by chlorine, ethyl, and fluorine groups, respectively

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-Chloro-3-ethyl-2-fluorobenzene can be synthesized through several methods, including electrophilic aromatic substitution reactions. One common method involves the chlorination of 3-ethyl-2-fluorobenzene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out under controlled conditions to ensure selective substitution at the desired position.

Another method involves the Friedel-Crafts alkylation of 1-chloro-2-fluorobenzene with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction proceeds through the formation of a carbocation intermediate, which then reacts with the aromatic ring to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination or alkylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

1-Chloro-3-ethyl-2-fluorobenzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

    Nucleophilic Aromatic Substitution: The presence of electron-withdrawing groups like chlorine and fluorine makes the compound susceptible to nucleophilic attack, leading to substitution reactions.

    Oxidation and Reduction: The ethyl group can undergo oxidation to form carboxylic acids or reduction to form alkanes.

Common Reagents and Conditions

    Nitration: Nitric acid and sulfuric acid are commonly used reagents for nitration reactions.

    Sulfonation: Sulfuric acid or oleum is used for sulfonation.

    Halogenation: Halogens such as bromine or iodine, in the presence of a catalyst like iron(III) bromide or iron(III) iodide, are used for halogenation reactions.

Major Products

    Nitration: 1-Chloro-3-ethyl-2-fluoro-4-nitrobenzene

    Sulfonation: 1-Chloro-3-ethyl-2-fluoro-4-sulfonic acid

    Halogenation: 1-Chloro-3-ethyl-2-fluoro-4-bromobenzene

Wissenschaftliche Forschungsanwendungen

1-Chloro-3-ethyl-2-fluorobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: It serves as a building block for the development of new drugs and therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals, polymers, and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-Chloro-3-ethyl-2-fluorobenzene in chemical reactions involves the interaction of its functional groups with various reagents. For example, in electrophilic aromatic substitution reactions, the electron-donating ethyl group activates the aromatic ring towards electrophilic attack, while the electron-withdrawing chlorine and fluorine groups influence the regioselectivity of the reaction.

In nucleophilic aromatic substitution reactions, the electron-withdrawing groups stabilize the negative charge on the intermediate, facilitating the substitution process. The specific molecular targets and pathways involved depend on the nature of the reaction and the reagents used.

Vergleich Mit ähnlichen Verbindungen

1-Chloro-3-ethyl-2-fluorobenzene can be compared with other similar compounds, such as:

    1-Chloro-2-fluorobenzene: Lacks the ethyl group, resulting in different reactivity and applications.

    1-Chloro-3-fluorobenzene:

    1-Chloro-3-ethylbenzene: Lacks the fluorine group, leading to different chemical behavior and applications.

Eigenschaften

Molekularformel

C8H8ClF

Molekulargewicht

158.60 g/mol

IUPAC-Name

1-chloro-3-ethyl-2-fluorobenzene

InChI

InChI=1S/C8H8ClF/c1-2-6-4-3-5-7(9)8(6)10/h3-5H,2H2,1H3

InChI-Schlüssel

BWLPSOGFVWUWRQ-UHFFFAOYSA-N

Kanonische SMILES

CCC1=C(C(=CC=C1)Cl)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.